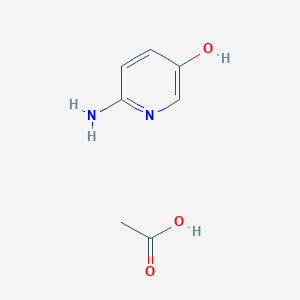

6-Aminopyridin-3-ol acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

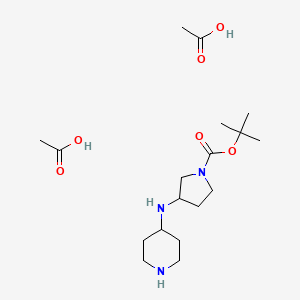

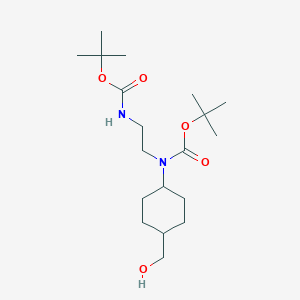

6-Aminopyridin-3-ol acetate is a chemical compound with the empirical formula C12H20N2O3 · C2H4O2 . It is related to the 6-aminopyridin-3-ol scaffold, which has shown excellent anti-inflammatory bowel disease activity .

Synthesis Analysis

The synthesis of this compound involves the manipulation of the hydroxymethyl moiety of the C(5)-position of the pyridoxine starting material along with the installation of an amino group at the C(6)-position .Molecular Structure Analysis

The molecular weight of this compound is 300.35 . The molecular formula is C12H20N2O3 · C2H4O2 .Chemical Reactions Analysis

The key feature of the synthetic strategy of this compound is the manipulation of the hydroxymethyl moiety of the C(5)-position of the pyridoxine starting material along with the installation of an amino group at the C(6)-position .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 300.35 and an empirical formula of C12H20N2O3 · C2H4O2 .Applications De Recherche Scientifique

Analytical Method Development

A study by Al‐Sabti and Harbali (2020) developed an analytical method using hydrophilic interaction liquid chromatography (HILIC) to quantify 3-aminopyridine, a structurally similar compound to 6-Aminopyridin-3-ol acetate, which is a reactive reagent in the synthesis of linagliptin. This method showcased sensitivity at levels of 30.0 ppm, demonstrating the compound's utility in precise analytical applications (Bashar Al‐Sabti, J. Harbali, 2020).

Anti-angiogenic and Anti-tumor Activities

Lee et al. (2014) reported that 6-aminoalkyl-2,4,5-trimethylpyridin-3-ols, which share a core structure with this compound, have high antiangiogenic and antitumor activities. This research opens avenues for developing novel angiogenesis inhibitors for treating angiogenesis-related pathologies (Hyunji Lee et al., 2014).

Inhibition of Colitis

Chaudhary et al. (2020) synthesized various analogues based on the 6-Aminopyridin-3-ol scaffold, showing significant anti-inflammatory bowel disease activity. Their study underlines the compound's potential in developing new treatments for inflammatory bowel diseases (Chhabi Lal Chaudhary et al., 2020).

Synthesis of Bioactive Compounds

A variety of studies have focused on the synthesis of bioactive compounds utilizing this compound or related structures as key intermediates. These compounds have been evaluated for their potential in diverse biological applications, including as prion replication inhibitors and as central cores for natural products and medicinally important compounds (B. C. May et al., 2007).

Electrocatalytic Applications

The electrocatalytic synthesis of 6-aminonicotinic acid, a process involving the reduction of pyridine derivatives in the presence of CO2, has been investigated, demonstrating the utility of related aminopyridine compounds in sustainable chemical synthesis under mild conditions (A. Gennaro et al., 2004).

Mécanisme D'action

Target of Action

The primary targets of 6-Aminopyridin-3-ol acetate are T helper 1 (Th1) and T helper 17 (Th17) cells . These cells play a crucial role in the immune response by secreting specific cytokines, such as interferon-γ (IFN-γ) and IL-17, which are indispensable for the clearance of intracellular and extracellular pathogens .

Mode of Action

This compound interacts with its targets by inhibiting the differentiation of Th1 and Th17 cells . The compound’s mode of action is concentration-dependent .

Biochemical Pathways

The compound affects the biochemical pathways related to the differentiation of Th1 and Th17 cells . By inhibiting the differentiation of these cells, this compound can reduce the generation of proinflammatory Th1 and Th17 cells .

Result of Action

The molecular and cellular effects of this compound’s action include the significant inhibition of Th1 and Th17 cell differentiation . This leads to a reduction in the generation of these proinflammatory cells . In vivo studies have shown that the compound can delay the onset of disease and suppress the progression of experimental autoimmune encephalomyelitis (EAE) by inhibiting the differentiation of Th1 and Th17 cells .

Action Environment

It’s important to note that the compound’s effectiveness can be influenced by various factors, including the concentration of the compound, the presence of other substances, and the physiological state of the cells it targets .

Safety and Hazards

The safety information for 6-Aminopyridin-3-ol indicates that it has several hazard statements including H302, H315, H319, H332, and H335 . These statements suggest that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

Orientations Futures

Research has shown that the 6-aminopyridin-3-ol scaffold has excellent anti-inflammatory bowel disease activity . Future research may focus on the development of pyridinol-based anti-inflammatory bowel disease agents . Remarkable anticancer activity was observed in novel structures where the 6-aminopyridin-3-ol core was hybridized with biologically active agents such as α-tocopherol and sunitinib .

Propriétés

IUPAC Name |

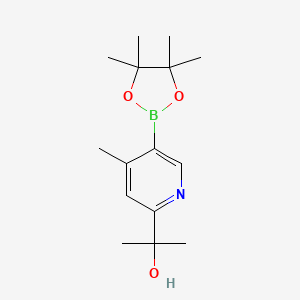

acetic acid;6-aminopyridin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O.C2H4O2/c6-5-2-1-4(8)3-7-5;1-2(3)4/h1-3,8H,(H2,6,7);1H3,(H,3,4) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCJFZNUESSNEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC(=NC=C1O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide HCl](/img/structure/B6298599.png)

![6-Bromo-2-chloro-5-methoxybenzo[d]thiazole](/img/structure/B6298607.png)

![Ethyl 1-(4'-(5-amino-1-methyl-1H-pyrazol-3-yl)-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate](/img/structure/B6298647.png)

![3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6298649.png)

![1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinine-8-carboxylic acid](/img/structure/B6298687.png)